molecular formula C10H20N2O3 B010691 1-Allyl-3-(2,2-diethoxyethyl)urea CAS No. 107979-42-0

1-Allyl-3-(2,2-diethoxyethyl)urea

Cat. No. B010691
M. Wt: 216.28 g/mol
InChI Key: IGIVZSSFWNWHCU-UHFFFAOYSA-N
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Description

1-Allyl-3-(2,2-diethoxyethyl)urea is a chemical compound with the formula C10H20N2O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 1-Allyl-3-(2,2-diethoxyethyl)urea could potentially involve urea transesterification with allyl alcohol over several metallic chlorides . The intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently, AC further reacts with another allyl alcohol molecule to produce the desired compound .


Molecular Structure Analysis

The molecular structure of 1-Allyl-3-(2,2-diethoxyethyl)urea consists of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 216.28 g/mol.

properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-4-7-11-10(13)12-8-9(14-5-2)15-6-3/h4,9H,1,5-8H2,2-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIVZSSFWNWHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NCC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560732
Record name N-(2,2-Diethoxyethyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(2,2-diethoxyethyl)urea

CAS RN

107979-42-0
Record name N-(2,2-Diethoxyethyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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